molecular formula C11H10N2 B8210972 7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine

7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine

Cat. No. B8210972
M. Wt: 170.21 g/mol
InChI Key: XWNBLHIYRXEHPR-UHFFFAOYSA-N
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Description

7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis for Drug Discovery : Andrighetto et al. (2013) discussed the development of regioselective cyclocondensation reactions for synthesizing 1,8-naphthyridines and their derivatives, highlighting their potential applications in drug discovery and pharmacological research (Andrighetto et al., 2013).

  • Antibacterial Agents : Miyamoto et al. (1987) found that 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibit potential as antibacterial agents, indicating their promise for pharmaceutical development (Miyamoto et al., 1987).

  • HIV-1 Integrase Inhibitors and Cancer Therapeutics : Zeng et al. (2012) reported that novel 1,6-naphthyridine-7-carboxamides are potent HIV-1 integrase inhibitors and could be effective cytotoxic agents for cancer treatment (Zeng et al., 2012).

  • Diverse Biological Activities : Ojha et al. (2020) and Madaan et al. (2015) both emphasized that 1,8-naphthyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, making them significant therapeutic and medicinal scaffolds (Ojha et al., 2020), (Madaan et al., 2015).

  • Synthesis for Chemotherapy and Antivirals : Hameed (2015) presented a solvent-free and catalyst-free method for synthesizing 1,6-naphthyridine derivatives rapidly, which are promising for cancer chemotherapy, antibacterials, and antivirals (Hameed, 2015).

  • Insecticidal Activities : Hou et al. (2017) discovered that 1,8-naphthyridine derivatives have excellent insecticidal activity against cowpea aphids, suggesting their potential as insecticidal structures (Hou et al., 2017).

  • Antitumor Agents : Research by Tomita et al. (2002) and Tsuzuki et al. (2004) explored the structure-activity relationships of 1,8-naphthyridine derivatives, demonstrating their potential as antitumor agents (Tomita et al., 2002), (Tsuzuki et al., 2004).

  • Efflux Pump Inhibitors : Oliveira-Tintino et al. (2020) found that 1,8-naphthyridine sulfonamides could inhibit TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, potentially improving antibiotic resistance (Oliveira-Tintino et al., 2020).

properties

IUPAC Name

7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-3-8-7-9-4-2-6-12-11(9)13-10(8)5-1/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNBLHIYRXEHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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